molecular formula C8H6F3NO3 B6202178 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid CAS No. 1799890-64-4

6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

Cat. No. B6202178
CAS RN: 1799890-64-4
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid, or 6-TFHEP, is an organic compound belonging to the class of pyridine carboxylic acids. It is a colorless, water-soluble solid with a melting point of 74-77°C and a boiling point of 101-105°C. 6-TFHEP is used in a variety of scientific research applications, including as a reagent for the synthesis of various organic compounds and as a catalyst for various reactions. It is also used as a starting material for the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

6-TFHEP is used in a variety of scientific research applications, including as a reagent for the synthesis of various organic compounds and as a catalyst for various reactions. It is also used as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. 6-TFHEP has been used in the synthesis of a variety of compounds, including amines, aldehydes, ketones, and carboxylic acids. It is also used as a catalyst for the synthesis of a variety of organic compounds, including esters, amides, and nitriles.

Mechanism of Action

The mechanism of action of 6-TFHEP is not fully understood. However, it is known that the compound acts as a proton donor, donating a proton to an electron-rich species. This proton donation leads to the formation of a new bond between the proton donor and the electron-rich species. This new bond is responsible for the catalytic activity of 6-TFHEP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TFHEP have not been extensively studied. However, it is known that the compound is not toxic and does not cause any adverse effects when administered in small doses. In addition, 6-TFHEP has been shown to have antioxidant activity, which may be beneficial in certain medical applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-TFHEP in laboratory experiments is its low cost and availability. It is also easy to handle and store, and is not toxic. However, the compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions. In addition, the compound has a relatively low boiling point, which can make it difficult to use in certain applications.

Future Directions

The potential future applications of 6-TFHEP include its use as a reagent for the synthesis of various organic compounds, as a catalyst for various reactions, and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research is needed to explore the use of 6-TFHEP in the development of new drugs and other biomedical applications.

Synthesis Methods

6-TFHEP can be synthesized via several different methods, including the reaction of 2,2,2-trifluoroethanol with pyridine-2-carboxylic acid, the reaction of trifluoromethanesulfonic acid with 2,2,2-trifluoroethanol, and the reaction of trifluoromethanesulfonic acid with pyridine-2-carboxylic acid. The most common method is the reaction of 2,2,2-trifluoroethanol with pyridine-2-carboxylic acid, which is carried out in aqueous solution at temperatures around 60-70°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Pyridinecarboxylic acid", "2,2,2-Trifluoroethanol", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 2-Pyridinecarboxylic acid to 2-Pyridinecarboxylic acid chloride using thionyl chloride", "Step 2: Conversion of 2-Pyridinecarboxylic acid chloride to 2-(Chloromethyl)pyridine using 2,2,2-Trifluoroethanol", "Step 3: Conversion of 2-(Chloromethyl)pyridine to 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine using sodium hydroxide and hydrochloric acid", "Step 4: Conversion of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine to 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid using sodium bicarbonate and water", "Step 5: Purification of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid using ethyl acetate and sodium chloride" ] }

CAS RN

1799890-64-4

Molecular Formula

C8H6F3NO3

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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